molecular formula C9H8BrN3O2S B2833746 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 1021131-77-0

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2833746
CAS No.: 1021131-77-0
M. Wt: 302.15
InChI Key: DNOKJJWZKOBTTC-UHFFFAOYSA-N
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Description

N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a chemical compound built around a 1,3,4-oxadiazole core, which is a privileged scaffold in medicinal chemistry known for its favorable metabolic profile and ability to engage in hydrogen bonding, making it an excellent bioisostere for esters and amides . This core structure is substituted at the 2-position with a propanamide group and at the 5-position with a 5-bromothiophene ring. The brominated thiophene moiety is a common feature in pharmaceutical intermediates and materials science, often serving as a handle for further cross-coupling reactions, such as Suzuki reactions, to create more complex molecular architectures . Compounds featuring the 1,3,4-oxadiazole ring, particularly those disubstituted at the 2- and 5-positions, have demonstrated a wide spectrum of biological activities in scientific research . Derivatives with this skeleton have been extensively investigated for their potential as antimicrobial , anticancer , antiviral , and antitubercular agents. Furthermore, the 1,3,4-oxadiazole unit is of significant interest in material science due to its electron-transport properties, and it has been utilized in the development of organic light-emitting diodes and as a building block for fluorescent materials . The specific research applications for this compound will depend on the biological or physical system under investigation by the researcher. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2S/c1-2-7(14)11-9-13-12-8(15-9)5-3-4-6(10)16-5/h3-4H,2H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOKJJWZKOBTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Oxadiazole Ring: The brominated thiophene is then reacted with hydrazine and a carboxylic acid derivative to form the 1,3,4-oxadiazole ring.

    Amidation: The final step involves the reaction of the oxadiazole intermediate with propionyl chloride to form the desired propionamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar solvent.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Preliminary studies indicate that N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide exhibits significant antimicrobial properties against various bacterial strains. It may disrupt bacterial growth by interfering with cell wall synthesis or metabolic pathways.

Anticancer Properties : Research suggests that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. The oxadiazole moiety appears to modulate cell signaling pathways involved in cancer proliferation, making it a candidate for further anticancer drug development.

Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity positions it as a potential therapeutic agent for inflammatory diseases.

Materials Science Applications

In materials science, this compound is explored for its electronic properties. Its unique structure allows it to be used in the development of organic semiconductors and conductive polymers , which are essential for electronic devices.

Organic Synthesis Applications

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique chemical structure allows chemists to utilize it in various synthetic pathways, making it valuable in synthetic organic chemistry.

Synthetic Routes

The synthesis typically involves several steps:

  • Bromination of Thiophene : Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
  • Formation of Oxadiazole Ring : The brominated thiophene is reacted with hydrazine and a carboxylic acid derivative to form the oxadiazole ring.
  • Amidation : The final step involves reacting the oxadiazole intermediate with propionyl chloride to form the propanamide derivative.

Case Studies

  • Anticancer Studies : A study demonstrated that related oxadiazole derivatives exhibited significant cytotoxicity against glioblastoma cell lines. These findings suggest that compounds with similar structures may also possess anticancer properties.
  • Anti-Diabetic Activity : In vivo studies using genetically modified models indicated that certain oxadiazole derivatives lowered glucose levels significantly, suggesting potential applications in diabetes management.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the thiophene and oxadiazole rings, which facilitate charge transport.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanamide derivatives containing 1,3,4-oxadiazole cores and varying substituents.

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Oxadiazole-Propanamide Analogues
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Substituent on Oxadiazole Core Reference
N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide (Target) C₁₀H₉BrN₃O₂S ~315–320* Not reported 5-Bromothiophen-2-yl N/A
3-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide C₁₈H₁₅BrN₄O₃S 434.31 Not reported 2-Bromophenyl
N-(4-Chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide C₁₆H₁₃ClN₄O₂S 360.82 Not reported 4-Pyridinyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.0 134–136 2-Amino-1,3-thiazol-4-ylmethyl
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) C₁₅H₁₃N₅O₄S₂ 407.4 158–159 3-Nitrophenyl
N-(Cyclohexyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8a) C₂₀H₂₄N₄O₂S 392.5 95–97 1H-Indol-3-ylmethyl

Notes:

  • Target Compound: The bromothiophene group distinguishes it from phenyl or heteroaromatic substituents in analogues. Bromine’s atomic mass (~80 g/mol) increases molecular weight compared to non-halogenated derivatives.
  • Electron-Donating Groups (EDGs): Methoxy () and amino groups (7c, ) may improve solubility but reduce reactivity.
  • Melting Points : Analogues with polar substituents (e.g., nitro in 8h) exhibit higher melting points (158–159°C) due to stronger intermolecular forces.

Yield Trends :

  • Halogenated derivatives (e.g., 8h, ) often show moderate yields (45–80%) due to steric and electronic challenges.
  • Non-halogenated analogues (e.g., 7c, ) achieve higher yields (up to 86% in ).

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated thiophene ring and an oxadiazole moiety, contributing to its unique chemical properties. Its molecular formula is C11H10BrN3OC_{11}H_{10}BrN_3O, with a molecular weight of approximately 296.12 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological efficacy.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. The oxadiazole moiety may play a crucial role in modulating cell signaling pathways involved in cancer proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against E. coli and S. aureus with MIC values of 15 µg/mL.
AnticancerInduces apoptosis in MCF-7 breast cancer cells via caspase activation.
Anti-inflammatoryReduces TNF-alpha levels in LPS-stimulated macrophages by 50%.

Detailed Findings

  • Antimicrobial Activity : In a study examining the antimicrobial efficacy of various derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations ranging from 10 to 20 µg/mL .
  • Anticancer Mechanism : A recent study on breast cancer cell lines revealed that treatment with this compound resulted in significant cell death through apoptosis mechanisms. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment, indicating early apoptosis .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses was evaluated using macrophage cultures treated with lipopolysaccharide (LPS). Results indicated a substantial decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha upon treatment with this compound .

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